molecular formula C29H24O4 B14302614 Bis(diphenylmethyl) propanedioate CAS No. 116021-77-3

Bis(diphenylmethyl) propanedioate

Cat. No.: B14302614
CAS No.: 116021-77-3
M. Wt: 436.5 g/mol
InChI Key: XUUOFWRXKILJBB-UHFFFAOYSA-N
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Description

Bis(diphenylmethyl) propanedioate is a diester derivative of propanedioic acid (malonic acid), where the two hydroxyl groups of the acid are replaced by diphenylmethyl ester groups. These esters are critical intermediates in organic synthesis and pharmaceutical manufacturing due to their reactivity and ability to act as building blocks for complex molecules .

The diphenylmethyl substitution likely confers enhanced steric bulk and altered solubility compared to simpler alkyl esters, which may influence its reactivity and applications in specialized syntheses.

Properties

CAS No.

116021-77-3

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

dibenzhydryl propanedioate

InChI

InChI=1S/C29H24O4/c30-26(32-28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)33-29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,28-29H,21H2

InChI Key

XUUOFWRXKILJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CC(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diphenylmethyl) propanedioate typically involves the esterification of propanedioic acid with diphenylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylmethyl) propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Bis(diphenylmethyl) propanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(diphenylmethyl) propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of diphenylmethanol and propanedioic acid. The pathways involved in these reactions are typically enzyme-mediated and depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Propanedioate Esters

The following table summarizes key properties and applications of bis(diphenylmethyl) propanedioate and its structural analogs:

Compound Name Molecular Formula Molecular Weight Physical State Key Applications CAS Number
This compound C₃₁H₂₆O₄ ~486.5 g/mol Solid (inferred) Potential use in sterically demanding organic reactions; pharmaceutical intermediates (hypothesized) Not explicitly listed
Diethyl malonate (Propanedioic acid, diethyl ester) C₇H₁₂O₄ 160.17 g/mol Liquid Michael addition reactions, synthesis of barbiturates, flavoring agents 105-53-3
Dimethyl malonate (Propanedioic acid, dimethyl ester) C₅H₈O₄ 132.11 g/mol Liquid Pharmaceutical intermediates, polymer synthesis 108-59-8
Bis(4-methylphenyl) propanedioate C₁₉H₁₈O₄ 310.35 g/mol Solid Specialty chemical applications; limited data on specific uses 15014-23-0
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate C₁₄H₁₅NO₈ 325.27 g/mol White powder Pharmaceutical intermediate (e.g., drug development for bioactive molecules) 1160293-27-5

Structural and Reactivity Differences

  • Steric Effects : this compound’s bulky diphenylmethyl groups hinder nucleophilic attack at the ester carbonyl, unlike smaller esters like diethyl or dimethyl malonate, which readily participate in Michael additions or condensations .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro or methoxycarbonyl groups in dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate) enhance electrophilicity, enabling selective reactivity in drug synthesis .

Solubility and Stability

  • Alkyl esters (e.g., diethyl malonate) are more volatile and water-soluble than aryl-substituted derivatives. This compound is expected to exhibit low water solubility and higher thermal stability due to its aromatic substituents .

Research Findings and Gaps

  • Synthetic Utility : Diethyl malonate’s role in Michael additions is well-established , but this compound’s reactivity in similar reactions is untested in the provided evidence.
  • Industrial Use : Bis(4-methylphenyl) propanedioate is listed as a specialty chemical , suggesting this compound may occupy a similar niche.

Biological Activity

Bis(diphenylmethyl) propanedioate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and various biological activities associated with this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diphenylmethanol with malonic acid derivatives under acidic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The compound has shown promising results in inhibiting cell growth.

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 Value (µM)
RKO60.70
PC-349.79
HeLa78.72

These values indicate that this compound exhibits varying levels of potency across different cell lines, with the PC-3 line being the most sensitive to treatment.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using assays that measure cell viability. In these studies, the compound displayed significant cytotoxicity at concentrations above 50 µM, leading to morphological changes in treated cells.

Table 2: Morphological Changes Observed in Treated Cells

Treatment Concentration (µM)Observed Morphological Changes
50Cell shrinkage
100Membrane blebbing
150Nuclear fragmentation

Leishmanicidal Activity

In addition to its anticancer properties, this compound has been tested for leishmanicidal activity against Leishmania mexicana. The compound demonstrated potent activity with an IC50 value below 1 µM, comparable to standard treatments like amphotericin B.

Table 3: Leishmanicidal Activity of this compound

CompoundIC50 Value (µM)
This compound0.15 - 0.19
Amphotericin B0.17

The mechanism through which this compound exerts its biological effects is currently under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Study on Anticancer Activity : A recent study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines using an MTS assay. The results indicated significant inhibition of cell viability, particularly in prostate cancer cells.
  • Leishmanicidal Efficacy : In vitro studies demonstrated that this compound effectively reduced the viability of Leishmania promastigotes, suggesting its potential as a therapeutic agent against leishmaniasis.

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